[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol is a complex organic molecule featuring multiple functional groups, including an oxadiazole ring, an isoquinoline moiety, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol typically involves multi-step organic reactions. One common approach includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Isoquinoline Moiety: The isoquinoline ring system can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Final Coupling and Hydroxylation: The final step involves coupling the oxadiazole and isoquinoline intermediates, followed by hydroxylation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole or isoquinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be explored for its pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.
Industry
In the materials science field, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which [2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to these targets, while the isoquinoline moiety might enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-1H-isoquinolin-1-yl]methanol: Similar structure but lacks the dihydro component.
[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-1-yl]methanol: Similar but with a quinoline instead of an isoquinoline moiety.
Uniqueness
The unique combination of the oxadiazole ring and the isoquinoline moiety, along with the hydroxyl group, distinguishes [2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol from other compounds. This structural uniqueness could translate to distinct chemical reactivity and biological activity, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)9-16-18-17(22-19-16)10-20-8-7-13-5-3-4-6-14(13)15(20)11-21/h3-6,12,15,21H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCYMNBUDLWNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CN2CCC3=CC=CC=C3C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.